1,4-Methano-2,3-benzoxazepine

Description

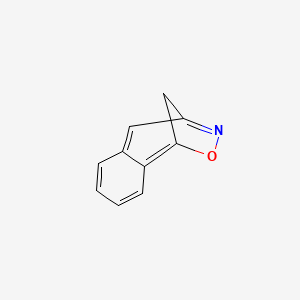

Structure

2D Structure

3D Structure

Properties

CAS No. |

892547-71-6 |

|---|---|

Molecular Formula |

C10H7NO |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

11-oxa-10-azatricyclo[7.2.1.02,7]dodeca-1,3,5,7,9-pentaene |

InChI |

InChI=1S/C10H7NO/c1-2-4-9-7(3-1)5-8-6-10(9)12-11-8/h1-5H,6H2 |

InChI Key |

SGQQJLJUOGTHKE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=NOC1=C3C=CC=CC3=C2 |

Origin of Product |

United States |

Advanced Synthetic Strategies for Benzoxazepine Construction

Heterogeneous Catalysis and Sustainable Reaction Conditions

The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. For the construction of complex heterocyclic scaffolds like benzoxazepines and their structural analogs, benzodiazepines, a significant shift from traditional homogeneous catalysis towards heterogeneous systems has been observed. Heterogeneous catalysts offer considerable advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions, all of which contribute to more sustainable chemical processes.

While direct applications of heterogeneous catalysis for the specific synthesis of 1,4-Methano-2,3-benzoxazepine are not extensively documented, a wealth of research on the synthesis of structurally related 1,4- and 1,5-benzodiazepines provides a strong precedent for the application of these sustainable methods. tandfonline.comnih.gov These strategies emphasize green chemistry principles by utilizing recyclable catalysts, employing environmentally friendly solvents, and operating under mild conditions. nih.govresearchgate.net

Enzymatic and Bio-Catalytic Approaches:

A notable advancement in sustainable synthesis is the use of enzymes as heterogeneous catalysts. For instance, a one-pot synthesis of tricyclic benzoxazepine and benzoxazine (B1645224) derivatives has been achieved using a multienzyme cascade of lipase (B570770) M and tyrosinase. nih.govacs.org This biocatalytic method involves an ortho-hydroxylation mediated by tyrosinase, followed by a 1,6-Michael addition and subsequent intramolecular ring closure. nih.govacs.org The key advantages of this approach include high atom economy, minimization of purification steps, and excellent reusability of the enzymes, underscoring its green credentials. nih.govacs.org

Solid Acid Catalysts:

A variety of solid acid catalysts have proven effective in the synthesis of benzodiazepines, which often involves the condensation of o-phenylenediamines with carbonyl compounds. nih.govnih.gov These catalysts are advantageous over traditional corrosive liquid acids. nih.govnih.gov

Zeolites: H-MCM-22, a type of zeolite, has been successfully used for the selective synthesis of 1,5-benzodiazepines at room temperature. nih.gov The reaction between o-phenylenediamines and ketones proceeds efficiently in acetonitrile, with the catalyst being easily recovered and recycled multiple times without significant loss of activity. nih.gov

Heteropolyacids (HPAs): Keggin-type heteropolyacids are strong Brønsted acids that have been employed as efficient catalysts for synthesizing 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov Their use leads to high yields and shorter reaction times. nih.gov Composite materials based on tungstophosphoric acid (TPA) embedded in a polyacrylamide matrix have also been developed as recyclable, non-corrosive catalysts for the synthesis of related 2-benzazepines under mild conditions. mdpi.com

Metal Oxides and Supported Catalysts: Solid supports like silica (B1680970), clay, magnesium oxide, and iron oxide have been used to immobilize catalysts for the one-pot synthesis of 1,5-benzodiazepines. tandfonline.com For example, lanthanum oxide (La₂O₃) and lanthanum hydroxide (B78521) (La(OH)₃) have been utilized as recyclable heterogeneous basic catalysts for the three-component synthesis of 1,4-benzodiazepine (B1214927) derivatives. rsc.org The catalyst demonstrated excellent reusability for up to 11 cycles. rsc.org

Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks (MOFs) have emerged as highly efficient heterogeneous catalysts due to their high surface area and tunable porosity. The iron-based MOF-235 has been used as a catalyst for the cyclocondensation of 1,2-diamines with ketones to produce 1,5-benzodiazepines in high yields. researchgate.net

Nanoparticle-Based Catalysis:

Mesoporous silica nanoparticles (MSNPs) have been employed as a reusable and green catalyst for the three-component reaction of o-phenylenediamine, 2-formyl benzoic acid, and acetophenone (B1666503) to yield benzodiazepine-fused isoindolinones. nih.gov This method achieves high yields and is suitable for gram-scale synthesis. nih.gov

The research into heterogeneous catalysis for benzodiazepine (B76468) synthesis highlights a clear trajectory towards more sustainable and efficient chemical manufacturing. These methodologies, characterized by catalyst recyclability, mild reaction conditions, and often the use of greener solvents, provide a valuable blueprint for developing advanced synthetic strategies for related heterocyclic systems, including the target this compound.

Table of Heterogeneous Catalysts in the Synthesis of Benzodiazepine Analogs

| Catalyst Type | Specific Catalyst Example | Target Ring System | Key Findings | Reference |

| Enzyme | Lipase M and Tyrosinase | Tricyclic Benzoxazepines | One-pot, multienzyme cascade; high atom economy; reusable catalyst. | nih.gov, acs.org |

| Zeolite | H-MCM-22 | 1,5-Benzodiazepines | High selectivity; room temperature reaction; recyclable catalyst. | nih.gov |

| Heteropolyacid | Keggin-type HPAs (e.g., H₃PW₁₂O₄₀) | 1,4/1,5-Benzodiazepines | High yields; shorter reaction times; strong Brønsted acidity. | nih.gov |

| Heteropolyacid | Tungstophosphoric Acid (TPA) on Polymeric Matrix | 2-Benzazepines | Recyclable; non-corrosive; mild conditions (70 °C). | mdpi.com |

| Metal Oxide | Lanthanum Oxide (La₂O₃) | 1,4-Benzodiazepines | Recyclable for 11 iterations; functions in aqueous media. | rsc.org |

| MOF | Iron-based MOF-235 | 1,5-Benzodiazepines | Efficient cyclocondensation catalyst; high yields. | researchgate.net |

| Nanoparticles | Mesoporous Silica Nanoparticles (MSNPs) | Benzodiazepine-fused isoindolinones | Reusable; suitable for gram-scale synthesis. | nih.gov |

| Solid Support | Various (Silica, Clay, Iron Oxide) | 1,5-Benzodiazepines | Economical, greener, and environmentally benign synthesis. | tandfonline.com |

Mechanistic Investigations of Benzoxazepine Ring Formation

Elucidation of Reaction Pathways and Transition States

The formation of the benzoxazepine core can be achieved through various strategic cyclization reactions. The specific pathway often depends on the starting materials, catalysts, and reaction conditions employed. For bridged systems, the challenge lies in controlling both the ring-closure and the bridge-formation steps with high selectivity.

Condensation and Intramolecular Cyclization Mechanisms

A primary route to benzoxazepine skeletons involves the condensation of two precursor fragments followed by an intramolecular cyclization event. For instance, the synthesis of 4,1-benzoxazepine-2,5-diones has been achieved by coupling substituted anthranilic acids with α-haloacids. This initial condensation forms an N-acylanthranilic acid intermediate, which subsequently undergoes intramolecular cyclization to yield the seven-membered ring. nih.govresearchgate.net

Another prominent strategy is the multi-enzyme cascade reaction, which allows for a one-pot synthesis under mild conditions. This approach can involve a tyrosinase-mediated ortho-hydroxylation of a phenolic moiety, followed by a 1,6-Michael addition and a final tandem intramolecular ring closure to form tricyclic benzoxazepine derivatives. nih.gov This biocatalytic method highlights the potential for sustainable synthesis, achieving high atom economy and minimizing purification steps. nih.gov

The choice of reactants and the nature of the linking chain are critical in directing the cyclization. For example, base-mediated 7-exo-dig cyclizations of substrates containing appropriately positioned alkyne and imidazole moieties have been used to create fused benzoxazepine systems. acs.org

Carbene-Initiated Rearrangement and Cyclization Mechanisms (relevant to methano-benzoxazepines)

While specific examples for 1,4-methano-2,3-benzoxazepine are not extensively documented, the formation of bridged polycyclic systems is often achieved through reactions involving carbene intermediates. These highly reactive species can undergo intramolecular C–H bond insertion, a powerful transformation for constructing complex molecular architectures. beilstein-journals.org

In a relevant example, rhodium catalysts are used to generate alkyl carbenes from hydrazone precursors. These carbenes can react faster with an adjacent alkyne than they undergo a 1,2-hydride shift, leading to the formation of bridged-polycyclic products. beilstein-journals.org A plausible, though speculative, pathway to a methano-bridged benzoxazepine could involve the generation of a carbene on a side chain attached to a benzoxazepine precursor, followed by an intramolecular C-H insertion across the ring to form the methano bridge.

Furthermore, catalyst-free dearomative rearrangements of specific precursors, such as o-nitrophenyl alkynes, have been shown to produce bridged polycycloalkanones and benzazepines through a tandem oxygen transfer cyclization and cycloaddition process. nih.govnih.gov Such complex rearrangements highlight non-carbene pathways to bridged heterocyclic systems that rely on the specific functionalities of the starting material. nih.gov

Regio- and Diastereoselective Control in Cyclization

Achieving regio- and diastereoselective control is paramount in the synthesis of complex, three-dimensional structures like bridged heterocycles. The stereochemical outcome of cyclization reactions is often dictated by the geometry of the transition state and the inherent chirality of the starting materials or catalysts.

In the synthesis of bridged polycyclic alkaloids, high diastereoselectivity has been achieved through tandem acylation and intramolecular Diels-Alder reactions. The stereoselective outcome was attributed to intramolecular chirality transfer from a chiral amino acid used in the synthesis, a principle that could be applied to the asymmetric synthesis of bridged benzoxazepines. acs.orgnih.gov The formation of five new chiral centers with excellent stereoselectivity was a key feature of this strategy. nih.gov

Organocatalysis also offers a powerful tool for controlling stereochemistry. For example, quinine has been used to catalyze a cascade reaction that proceeds with high diastereoselectivity to generate unique spiro-bridged heterocyclic compounds. acs.org Similarly, rhodium-catalyzed cascade cyclizations of diazoimides have furnished pyrazole-fused oxa-bridged products with excellent diastereoselectivity (>20:1 dr). mdpi.com The control in these reactions is often a result of the catalyst's ability to orchestrate the approach of the reacting partners in a highly ordered transition state.

Role of Catalysts and Additives in Directing Reaction Mechanisms

Catalysts and additives play a crucial role in directing the reaction pathway, influencing reaction rates, and controlling selectivity. A wide array of catalysts, from enzymes and organocatalysts to transition metals, have been employed in the synthesis of benzoxazepine derivatives.

Catalysts in Benzoxazepine Synthesis

| Catalyst Type | Example | Role in Mechanism | Relevant Products |

|---|---|---|---|

| Enzymes | Lipase (B570770) M and Tyrosinase | Mediate ortho-hydroxylation and facilitate tandem intramolecular ring closure in a one-pot cascade. nih.gov | Tricyclic 1,4-benzoxazine and 1,5-benzoxazepine derivatives. nih.gov |

| Brønsted Acids | Chiral Phosphoric Acids (e.g., SPINOL-derived) | Catalyze the enantioselective desymmetrization of 3-substituted oxetanes via protonation, leading to intramolecular ring opening and cyclization. nih.gov | Chiral 1,4-benzoxazepines with high enantioselectivity (≤94% ee). nih.gov |

| Transition Metals | Palladium (Pd) complexes | Catalyze C-N bond coupling, π-allylpalladium intermediate formation, and intramolecular cyclization. mdpi.commdpi.com | 1,4-Benzodiazepines and related heterocycles. mdpi.com |

| Transition Metals | Rhodium (Rh) complexes | Generate carbene intermediates from diazo compounds, facilitating cascade cyclizations and C-H insertion reactions. beilstein-journals.orgmdpi.com | Pyrazole-fused oxa-bridged oxazocines. mdpi.com |

| Bases | Potassium Carbonate (K₂CO₃) | Mediate intramolecular cyclization of N-acylanthranilic acids. researchgate.net | (3R)-3-alkyl-4,1-benzoxazepines-2,5-diones. researchgate.net |

| Lewis Acids | Tungstophosphoric Acid | Catalyzes the formation of an imino intermediate followed by cyclization. mdpi.com | N-(sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepines. mdpi.com |

Chiral Brønsted acids, such as SPINOL-derived phosphoric acids, have proven highly effective in the enantioselective synthesis of 1,4-benzoxazepines. nih.gov These catalysts operate by activating the substrate through protonation, leading to a highly organized, chiral transition state that dictates the stereochemical outcome of the ring-closing step. nih.gov In contrast, transition metals like palladium are used to catalyze cross-coupling reactions that form key C-N or C-C bonds necessary for cyclization. mdpi.com

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms often relies on the identification and characterization of transient reactive intermediates. While direct observation can be challenging, their existence is typically inferred from trapping experiments, kinetic studies, and computational modeling.

In syntheses proceeding through azide rearrangements, iminium ion intermediates are commonly generated. These electrophilic species can be trapped by a variety of intramolecular nucleophiles to form the heterocyclic ring. nih.gov In palladium-catalyzed cyclizations involving propargylic carbonates, the formation of π-allylpalladium complexes is a key mechanistic step. The nucleophilic attack on this intermediate determines the final product structure. mdpi.com

For certain benzotriazepine syntheses, nitrile imine intermediates have been proposed. These are generated via the dehydrochlorination of hydrazonoyl chlorides and subsequently react with other components in a one-pot cyclization. cdnsciencepub.com In other cases, intramolecular aromatic electrophilic cyclization proceeds through nitrilium ions that lead to spirocyclic intermediates before rearranging to the final product. cdnsciencepub.com The identification of such intermediates is crucial for understanding and optimizing these complex transformations.

Stereochemical Outcomes and Chiral Induction Mechanisms

The synthesis of a single enantiomer of a chiral molecule like this compound requires a robust method for chiral induction. This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool.

A highly effective method for producing enantioenriched 1,4-benzoxazepines is the enantioselective desymmetrization of prochiral 3-substituted oxetanes, catalyzed by a confined chiral phosphoric acid. nih.gov This metal-free process provides excellent enantiocontrol, affording products in high yields (≤98%) and high enantioselectivity (≤94% ee). nih.gov The catalyst creates a chiral pocket that differentiates between the two enantiotopic groups of the substrate, guiding the reaction to favor one enantiomer.

Another powerful strategy is the "chiral pool" approach, which utilizes readily available, enantiopure starting materials derived from natural sources, such as amino acids. nih.gov For example, coupling enantiopure α-haloacids (derived from natural amino acids) with substituted anthranilic acids directly installs a stereocenter, which is retained during the subsequent cyclization to form chiral 4,1-benzoxazepine-2,5-diones. nih.govresearchgate.net

In the synthesis of bridged polycyclic systems, intramolecular chirality transfer is an important mechanism where a pre-existing stereocenter in the substrate directs the stereochemistry of newly formed centers during the cyclization process. acs.orgnih.gov This is particularly effective in intramolecular Diels-Alder reactions, where the conformation of the tether connecting the diene and dienophile, influenced by the existing chiral center, controls the facial selectivity of the cycloaddition. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

Comprehensive Structural Elucidation Techniques

Structural elucidation of the 1,4-Methano-2,3-benzoxazepine framework would require a suite of spectroscopic techniques to piece together its connectivity, stereochemistry, and electronic environment.

High-field NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex and highly informative.

Aromatic Region (δ 7.0–8.0 ppm): The four protons on the benzene (B151609) ring would appear in this region, with their multiplicity and coupling constants dictated by their relative positions (ortho, meta, para coupling).

Methano Bridge Protons: The protons of the methano bridge (-CH₂-) and the two bridgehead protons (-CH-) are characteristic of bridged bicyclic systems. enamine.net The bridgehead protons would likely appear as distinct multiplets, significantly deshielded due to their constrained geometry and proximity to heteroatoms. The methylene (B1212753) bridge protons would likely be diastereotopic, appearing as a complex multiplet or two distinct doublets of doublets due to geminal and vicinal coupling.

Oxazepine Ring Protons: The chemical shifts of any protons on the seven-membered ring would be influenced by the adjacent oxygen and nitrogen atoms and the rigid conformation imposed by the methano bridge.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments.

Aromatic Carbons (δ 110–150 ppm): Six signals are expected for the benzene ring carbons, with the two carbons attached to the oxygen and the rest of the heterocyclic ring appearing at the more downfield end of this range.

Methano Bridge Carbons: The bridgehead carbons and the methylene bridge carbon would have characteristic shifts for strained bicyclic alkanes, typically in the range of δ 30–50 ppm.

Oxazepine Ring Carbons: The carbons bonded to oxygen (C-O) and nitrogen (C-N) within the seven-membered ring would be deshielded, appearing in the δ 60–90 ppm range. nih.govresearchgate.net

Data from various benzoxazepine and benzodiazepine (B76468) derivatives show characteristic shifts for the seven-membered ring and the fused benzene ring, which serve as a basis for these predictions. acs.orgmdpi.comacs.orgresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.0 | 110 - 140 |

| Aromatic C (quaternary) | - | 120 - 150 |

| Bridgehead C-H | 3.5 - 4.5 | 40 - 55 |

| Methylene Bridge C-H₂ | 1.5 - 2.5 | 30 - 45 |

| Oxazepine Ring C-H | 3.0 - 5.0 | 60 - 90 |

HRMS is essential for determining the exact molecular formula of a compound. For this compound (C₁₀H₁₁NO), the calculated exact mass of the protonated molecule [M+H]⁺ would be determined to within a few parts per million (ppm), unequivocally confirming its elemental composition. acs.orgmdpi.comacs.orgnih.gov

The fragmentation pattern in the mass spectrum would also provide structural information. It is anticipated that the rigid methano-bridged structure would lead to characteristic fragmentation pathways, potentially involving retro-Diels-Alder reactions or cleavage of the seven-membered ring. Studies on related 1,4-benzoxazepine (B8686809) derivatives have shown that cross-ring cleavages of the seven-membered ring are common fragmentation pathways. nih.gov

Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Monoisotopic Mass | 161.0841 g/mol |

| Calculated Exact Mass [M+H]⁺ | 162.0913 |

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. acs.orgnih.gov

C-O Stretch: A strong band around 1250–1050 cm⁻¹ corresponding to the aryl-alkyl ether linkage.

C-N Stretch: An absorption in the 1250–1020 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600–1450 cm⁻¹ range.

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹ for the methano bridge and other sp³-hybridized carbons.

The absence of a carbonyl (C=O) band (around 1700 cm⁻¹) or an N-H band (around 3300 cm⁻¹) would be crucial for confirming the proposed cyclic ether and tertiary amine structure.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-O Ether Stretch | 1250 - 1050 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

X-ray Crystallography for Absolute and Relative Stereochemistry

While spectroscopy provides data on connectivity, X-ray crystallography gives an unambiguous, three-dimensional picture of the molecule in the solid state.

For a complex, rigid structure like this compound, single-crystal X-ray diffraction would be the ultimate tool for structural verification. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the presence and orientation of the methano bridge. mdpi.comresearchgate.netmdpi.com In derivatives containing chiral centers, X-ray analysis of a single crystal allows for the unambiguous determination of both relative and absolute stereochemistry. nih.gov For instance, the absolute configuration of a chiral 1,4-benzoxazepine derivative was definitively confirmed using this method. nih.gov

Unlike flexible, non-bridged seven-membered heterocycles that can exist in multiple, rapidly interconverting chair and twist-boat conformations, the 1,4-methano bridge would lock the benzoxazepine ring into a single, rigid conformation. researchgate.netamanote.com The conformational analysis of seven-membered rings is typically complex due to their flexibility and the small energy barriers between different conformers. researchgate.net However, the introduction of a bridge, such as the methano group, introduces significant strain and drastically reduces the conformational freedom. The resulting conformation would likely be a highly strained boat or twist-boat shape, and X-ray crystallography would be essential to precisely define this fixed geometry. mdpi.com

Computational Chemistry and Theoretical Studies on Benzoxazepine Architectures

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods are used to determine optimized molecular geometries, electron density distributions, and various electronic properties that govern the reactivity and interaction of benzoxazepine systems.

Density Functional Theory (DFT) has become a popular and powerful method for studying the electronic structure of molecules, including benzodiazepine (B76468) and benzoxazepine derivatives, due to its balance of computational efficiency and accuracy. jmaterenvironsci.com DFT calculations are employed to optimize molecular geometries and compute properties that depend on electron density. jmaterenvironsci.comderpharmachemica.com Through these calculations, researchers can predict key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, and chemical hardness. derpharmachemica.commdpi.com

For instance, studies on benzodiazepine analogs show that DFT can reveal strong polarization between different parts of the molecule, such as a carbonyl group and a phenyl ring, which is a primary determinant of the compound's expected reactivity. jmaterenvironsci.com Analysis of electrostatic potentials, atomic charges, and dipole moments derived from DFT allows for qualitative predictions about how these molecules will interact with other chemical species. jmaterenvironsci.com The calculated reactivity indices can confirm the nucleophilic or electrophilic nature of different regions of the molecule, suggesting how electrons might be transferred during a chemical reaction. mdpi.com These theoretical findings provide a robust framework for understanding and predicting the chemical behavior of complex heterocyclic systems like 1,4-Methano-2,3-benzoxazepine.

Table 1: Key Reactivity Descriptors Calculated via DFT for Benzodiazepine Analogs

| Descriptor | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com |

| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a stable system. | Indicates the direction of electron transfer in a reaction. mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A "hard" molecule has a large energy gap, while a "soft" molecule has a small one. mdpi.com |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the global electrophilic nature of a compound. |

This table summarizes common descriptors derived from DFT calculations used to analyze the reactivity of benzoxazepine and related architectures.

Computational methods, particularly DFT, are instrumental in predicting the spectroscopic properties of molecules, which serves as a powerful tool for structural elucidation and confirmation. mdpi.com Theoretical calculations of Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra for a proposed structure can be compared directly with experimental data to verify its identity. researchgate.net

For NMR spectra, the gauge-including atomic orbital (GIAO) method combined with DFT is frequently used to calculate the chemical shifts of nuclei like 1H, 13C, and 15N. researchgate.netrsc.org Studies have demonstrated a strong correlation between theoretically predicted and experimentally measured chemical shifts for various organic molecules, including heterocyclic systems. researchgate.netresearchgate.net This predictive power is highly effective for assigning the correct structure in cases where experimental data may be ambiguous, such as identifying the correct regioisomer, tautomer, or protonation state in solution. rsc.org

Similarly, DFT calculations can predict vibrational frequencies for IR and Raman spectroscopy. mdpi.com The computed vibrational spectrum, often scaled by an empirical factor to account for systematic errors, generally shows good agreement with the experimental spectrum. researchgate.net This allows for the assignment of specific absorption bands to particular vibrational modes within the molecule, such as C=O stretches, aromatic C-C vibrations, or C-H bending modes, providing a detailed confirmation of the molecular structure. researchgate.netresearchgate.net

Molecular Dynamics and Conformational Analysis

The three-dimensional shape and flexibility of a molecule are critical to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are used to explore the spatial arrangements and dynamic behavior of benzoxazepine architectures.

Conformational analysis of seven-membered rings, like those in benzoxazepine and benzodiazepine systems, is essential because these rings are flexible and can adopt multiple conformations, such as "half-chair" forms. tandfonline.com Techniques like low-temperature NMR spectroscopy and single-crystal X-ray analysis are used to determine the stable conformations of these molecules in solution and in the solid state, respectively. tandfonline.comnih.gov Computational methods, including molecular mechanics, can complement these experimental techniques, though modeling molecules with many rotatable bonds remains a challenge. nih.gov

Molecular dynamics simulations provide a deeper understanding of the molecular motion and stability over time. MD has been used to study benzoxazepine and benzazepine systems, often in the context of their interaction with biological targets like proteins. nih.govnih.gov These simulations can reveal the stability of a protein-ligand complex, showing how the ligand interacts with amino acids in the binding pocket and how these interactions evolve over time. nih.govrsc.org By simulating the system under physiological conditions (e.g., temperature, solvent), MD can validate docking poses and provide insights into the binding kinetics and thermodynamics that govern molecular recognition. mdpi.com

Theoretical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these studies can identify transition states, intermediates, and reaction pathways, providing a detailed picture of how a synthesis occurs at the molecular level. mdpi.com

For reactions involving the formation of benzodiazepine rings, DFT calculations have been used to investigate the reaction mechanism, including the chemo-, regio-, and stereoselectivity. mdpi.com By calculating the energies of reactants, products, and transition states, researchers can determine the activation barriers for different possible pathways. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. mdpi.com This level of mechanistic detail helps chemists understand why a particular product is formed and allows for the optimization of reaction conditions to improve yield and selectivity.

Ligand-Protein Interaction Modeling

Understanding how a small molecule like this compound interacts with a biological target is a cornerstone of modern drug design. Ligand-protein interaction modeling uses computational techniques to predict and analyze these binding events.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ufms.br This method has been widely applied to benzoxazepine and benzodiazepine derivatives to understand their interactions with various receptors, such as the mammalian target of rapamycin (mTOR) and gamma-aminobutyric acid type A (GABAA) receptors. nih.govnih.gov

The docking process involves placing the ligand into the binding site of the protein in various conformations and orientations and then using a scoring function to estimate the binding affinity for each pose. The results predict the most likely binding mode and can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.govrsc.org This information is invaluable for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications to a ligand lead to increased or decreased biological activity and guiding the design of new, more potent molecules. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzodiazepine |

| Benzoxazepine |

Analysis of Intermolecular Forces in Benzoxazepine Architectures Lacks Specific Data for this compound

General principles of computational chemistry allow for a theoretical consideration of the types of intermolecular forces that could be at play in the this compound architecture. The presence of a benzene (B151609) ring suggests the potential for π-stacking interactions, a significant non-covalent force in the assembly of aromatic molecules. The nitrogen and oxygen atoms within the oxazepine ring could theoretically act as hydrogen bond acceptors, provided a suitable hydrogen bond donor is present in the molecular environment.

However, without specific computational models and quantum chemical calculations for this unique methano-bridged structure, any discussion of its intermolecular forces remains speculative. The fixed, strained conformation due to the methano bridge would significantly influence the geometry of any potential π-stacking or hydrogen bonding, making direct comparisons to more flexible benzoxazepine derivatives unreliable.

Detailed research findings, including energy decomposition analysis, interaction energy calculations, and geometric parameters for potential dimers or larger aggregates of this compound, are absent from the current body of scientific work. Consequently, the creation of data tables summarizing such findings is not possible at this time. Further computational investigation is required to elucidate the specific nature and strength of the intermolecular forces governing the molecular interactions of this compound.

Structure Activity Relationship Methodologies and Derivatization Chemistry of Benzoxazepines

Rational Design and Synthesis of Benzoxazepine Analogues

The rational design of benzoxazepine analogues involves a deep understanding of how structural modifications influence biological targets. Synthetic strategies are therefore aimed at creating diverse libraries of compounds for SAR analysis.

Systematic Substitution and Diversification Strategies

Systematic substitution on the benzoxazepine core is a primary strategy for exploring the chemical space and establishing SAR. Different positions on both the benzene (B151609) and the oxazepine rings can be targeted for modification using a variety of synthetic reactions. Common approaches include N-alkylation or N-acylation of the nitrogen atom, and substitution at various carbon atoms of the aromatic ring.

For instance, the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, a related and structurally similar scaffold, has been achieved via Buchwald–Hartwig cross-coupling, allowing for the introduction of a wide range of substituted aryl groups at the nitrogen atom mdpi.com. Similarly, methods for creating 3-substituted 1,4-benzodiazepin-2-ones through the alkylation of enolates demonstrate a viable route for introducing diversity at the C3 position scielo.br. These diversification strategies are essential for fine-tuning the interaction of the molecule with its biological target.

| Position of Substitution | Type of Substituent | Synthetic Method |

| N-alkylation/arylation | Alkyl, Aryl groups | Buchwald–Hartwig cross-coupling, Reductive amination |

| C3-substitution | Alkyl, Aryl groups | Enolate alkylation |

| Aromatic Ring | Halogens, Alkoxy groups | Electrophilic aromatic substitution |

Impact of Substituent Electronic and Steric Properties on Chemical Reactivity and Stability

The electronic and steric nature of substituents profoundly influences the reactivity, stability, and conformational flexibility of the benzoxazepine scaffold.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring can alter the electron density of the entire molecule. This impacts not only the reactivity of the scaffold in subsequent synthetic steps but also its interaction with biological targets. For example, in the synthesis of pyrrole-fused dibenzoxazepine (B10770217) derivatives, the presence of an EWG was found to increase the reaction yield, whereas an EDG led to a decrease in yield nih.govbeilstein-journals.org. This highlights how electronic properties can govern the favorability of certain reaction pathways.

Steric Effects: Steric hindrance plays a critical role in both synthesis and biological activity. Bulky substituents can influence the conformation of the flexible seven-membered ring, which can be crucial for receptor binding. In synthetic applications, steric effects can dictate the feasibility of a reaction. For example, during the development of a catalytic system for enantioselective benzoxazepine synthesis, a chiral phosphoric acid catalyst with a sterically hindered 1-naphthyl group provided a good yield, while a catalyst with the highly hindered regioisomeric 2-naphthyl group yielded no product nih.gov. This demonstrates that while some steric bulk can be beneficial, excessive hindrance can completely shut down a reaction pathway.

Scaffold Modification and Ring Expansion/Contraction Strategies

Beyond simple substitution, more complex modifications to the benzoxazepine core, such as ring fusion and skeletal editing, offer powerful ways to create novel chemical entities with distinct properties.

Fusion with Other Heterocyclic Rings (e.g., imidazole, oxazolo, oxazino, pyrimido systems)

Fusing the benzoxazepine core with other heterocyclic rings generates tricyclic or polycyclic systems with unique three-dimensional shapes and pharmacological profiles. Such fused systems are of significant interest as they can combine the biological activities of both parent scaffolds or create entirely new ones.

Several synthetic strategies have been developed to achieve this fusion:

Imidazole-fused 1,4-benzoxazepines have been synthesized via base-mediated 7-exo-dig cyclizations, demonstrating a transition metal-free approach to these complex scaffolds nih.gov.

Pyrimido[4,5-b]-1,4-benzoxazepines have been efficiently constructed using a Pictet-Spengler cyclization as the key ring-forming step acs.orgnih.gov. This method is robust and can also be extended to create analogous benzothiazepine (B8601423) and benzodiazepine (B76468) systems.

Pyrrole-fused dibenzoxazepines can be accessed through isocyanide-based multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step nih.govbeilstein-journals.org.

Tricyclic benzoxazepines with fused lactone or lactam rings have been synthesized in a one-pot reaction using a biochemo-multienzyme cascade, highlighting a green and sustainable approach to these structures nih.gov.

| Fused Heterocycle | Benzoxazepine Core | Synthetic Strategy | Resulting System |

| Imidazole | 1,4-Benzoxazepine (B8686809) | Base-mediated 7-exo-dig cyclization | Benzimidazole-fused 1,4-benzoxazepine nih.gov |

| Pyrimidine | 1,4-Benzoxazepine | Pictet-Spengler cyclization | Pyrimido[4,5-b]-1,4-benzoxazepine acs.orgnih.gov |

| Pyrrole | Dibenzoxazepine | Isocyanide-based multicomponent reaction | Pyrrole-fused dibenzoxazepine nih.govbeilstein-journals.org |

| Lactone/Lactam | 1,5-Benzoxazepine | Multienzyme cascade reaction | Tricyclic fused benzoxazepine nih.gov |

Skeletal Editing and Scaffold Hopping Approaches

Skeletal editing and scaffold hopping are cutting-edge strategies that enable chemists to make precise modifications to the core of a molecule, rather than just its peripheral substituents bioascent.com. These techniques allow for direct conversion between distinct molecular scaffolds, which is a powerful tool in drug discovery for escaping undesirable intellectual property or improving ADME properties.

A notable example involves the use of 3,1-benzoxazepine (B80300) as a key intermediate in the skeletal editing of azaarenes like quinolines uchicago.edunsf.govnih.gov. The process typically involves:

Oxidation: An azaarene (e.g., quinoline) is first converted to its N-oxide.

Photochemical Rearrangement: Selective irradiation of the N-oxide with a specific wavelength (e.g., 390 nm LED) induces a rearrangement to form a 3,1-benzoxazepine intermediate nsf.govnih.gov.

Acid-Promoted Isomerization: The benzoxazepine intermediate is then treated in situ with an acid, which promotes isomerization to an N-acylindole nsf.govnih.gov.

This sequence achieves a net carbon atom deletion from the original quinoline (B57606) scaffold, effectively "hopping" from a quinoline core to an indole (B1671886) core nsf.govnih.gov. This transformation highlights how benzoxazepine intermediates can be leveraged in complex, multi-step synthetic cascades to achieve profound changes in molecular architecture uchicago.edudomainex.co.uk.

Enantioselective Derivatization and Chiral Synthesis

Many biologically active benzoxazepines are chiral, and their enantiomers often exhibit different pharmacological activities and metabolic profiles. Therefore, the development of methods for the enantioselective synthesis of these compounds is of paramount importance.

Recent advances in asymmetric catalysis have provided several powerful methods for accessing enantioenriched benzoxazepines:

Chiral Brønsted Acid Catalysis: A highly effective method for synthesizing chiral 1,4-benzoxazepines involves the enantioselective desymmetrization of 3-substituted oxetanes. This reaction is catalyzed by a confined chiral phosphoric acid (CPA) with a SPINOL backbone, affording the desired products in high yields (up to 98%) and with excellent enantioselectivity (up to 94% ee) nih.govacs.org. Chiral phosphoric acids have also been used in the atroposelective ring-opening of biaryl oxazepines with water bohrium.comnih.gov.

Combined NHC/Iridium Catalysis: A formal [4+3] annulation reaction has been developed using a combined catalytic system of a chiral N-heterocyclic carbene (NHC), a chiral iridium complex, and an achiral urea. This multicatalysis approach enables the synthesis of optically pure 1,4-benzoxazepinones with high enantioselectivity dicp.ac.cn.

Relay Catalysis: A novel relay catalysis system that combines a gold(I) catalyst with bioinspired peptide-phosphonium salts has been used to facilitate an enantioselective 1-aza-Cope rearrangement, leading to the synthesis of various chiral azepines in excellent yields and high stereoselectivities nih.govdoi.org.

| Method | Catalyst / Reagent System | Substrate Type | Yield (%) | Enantioselectivity |

| Enantioselective Desymmetrization | SPINOL-derived chiral phosphoric acid | 3-Substituted Oxetanes | ≤98 | ≤94% ee nih.govacs.org |

| Formal [4+3] Annulation | Chiral NHC / Chiral Ir-complex / Urea | Salicylaldehydes and vinyl aziridines | 73 | 98% ee dicp.ac.cn |

| Atroposelective Hydrolysis | SPINOL-derived chiral phosphoric acid | Biaryl Oxazepines | High | High |

These methodologies provide robust pathways to chiral, non-racemic benzoxazepine derivatives, enabling more precise investigations into their structure-activity relationships and therapeutic potential.

Emerging Research Avenues and Future Directions in Benzoxazepine Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of complex heterocyclic systems like benzoxazepines is a central theme in organic chemistry. Modern research is focused on developing methodologies that are not only efficient in terms of yield but also highly selective, providing precise control over the final molecular architecture.

Recent advancements have moved beyond traditional multi-step syntheses towards more sustainable and atom-economical approaches. One-pot reactions using biochemo multienzyme cascades have been successfully applied for the synthesis of tricyclic 1,5-benzoxazepine derivatives. nih.gov This method involves a tyrosinase-mediated ortho-hydroxylation followed by a Michael addition and tandem intramolecular ring closure, proceeding under mild conditions with high atom economy and minimizing purification steps. nih.gov

Another key area of development is enantioselective synthesis, which is crucial for producing specific stereoisomers of chiral drug candidates. A highly effective method for synthesizing chiral 1,4-benzoxazepines involves the enantioselective desymmetrization of 3-substituted oxetanes. acs.orgnih.gov This metal-free process, catalyzed by a confined chiral phosphoric acid, provides access to seven-membered 1,4-benzoxazepines in high yields (up to 98%) and with excellent enantioselectivity (up to 94% ee). acs.orgnih.gov Such methods demonstrate the increasing emphasis on producing enantiomerically pure compounds through catalytic asymmetric strategies. acs.org

Furthermore, novel synthetic routes continue to be explored for different isomers. For instance, a method for accessing the rarer benzo[b] nih.govnih.govoxazepine class involves the reaction of 2-aminophenols with alkynones, which proceeds via an alkynylketimine intermediate that undergoes a 7-endo-dig cyclization. rsc.org The development of new approaches for preparing bridged systems like 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine has also been reported, utilizing tandem Michael additions and palladium-catalyzed cyclizations. nih.gov

Table 1: Comparison of Modern Synthetic Methodologies for Benzoxazepine Derivatives

| Methodology | Key Features | Compound Class | Efficiency/Selectivity | Reference |

|---|---|---|---|---|

| Multienzyme Cascade | One-pot synthesis, mild conditions, high atom economy | Tricyclic 1,5-Benzoxazepines | Good to high yields | nih.gov |

| Enantioselective Desymmetrization | Metal-free, chiral phosphoric acid catalyst | Chiral 1,4-Benzoxazepines | Up to 98% yield, up to 94% ee | acs.orgnih.gov |

| 7-endo-dig Cyclization | Access to rare isomers from 2-aminophenols | Benzo[b] nih.govnih.govoxazepines | Provides a series of derivatives | rsc.org |

| Pd-catalyzed Cyclization | Tandem Michael addition and cyclization | 1,5-Methano-3-benzazepine | Provides access to bridged systems | nih.gov |

Advanced Spectroscopic Characterization Techniques for Complex Benzoxazepine Derivatives

The unambiguous structural elucidation of novel and complex benzoxazepine derivatives is critically dependent on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy are indispensable tools in this process.

In the characterization of newly synthesized benzoxazepines, ¹H and ¹³C NMR provide detailed information about the molecular framework. For example, in the synthesis of certain 1,3-benzoxazepine derivatives, the ¹³C NMR spectrum was crucial for corroborating the structure by revealing the correct number of signals for each type of carbon atom, including key signals for carbonyl and C=N carbons. clockss.org Specific chemical shifts and coupling patterns in ¹H NMR spectra allow for the precise assignment of protons within the heterocyclic ring and on the fused benzene (B151609) ring. orientjchem.orgdoaj.orgijcce.ac.ir

Mass spectrometry provides definitive evidence for molecular formulas through high-resolution measurements. clockss.org It also offers insights into fragmentation patterns, which can help confirm the connectivity of the molecular structure. The combination of NMR and MS is powerful, as demonstrated in the structural revision of other complex heterocyclic natural products, where these techniques collectively revealed a different chemical structure than previously reported. nih.govnih.govumn.edu

FT-IR spectroscopy is routinely used to identify key functional groups. In the characterization of various benzoxazepine derivatives, distinct absorption bands for carbonyl (C=O) groups, imine (C=N) bonds, and hydroxyl (O-H) groups provide rapid confirmation of the intended chemical transformations. clockss.orgorientjchem.org

Table 2: Spectroscopic Data for Representative Benzoxazepine Derivatives

| Technique | Compound Type | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | Schiff Base Intermediates | Signal for imine proton (CH=N) at δ 8.51–8.57 ppm. | orientjchem.org |

| ¹³C NMR | 1,3-Benzoxazepine | Signals assigned to C=N in oximes and oxime acetates around δ 148 ppm. | clockss.org |

| FT-IR | 1,3-Benzoxazepine-diones | Carbonyl (C=O) stretching vibrations observed at 1700-1690 cm⁻¹. | clockss.org |

| FT-IR | Schiff Base Intermediates | Medium bands for imine (C=N) stretching at 1625-1627 cm⁻¹. | orientjchem.org |

Application of Artificial Intelligence and Machine Learning in Benzoxazepine Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical chemistry, from drug design to synthesis planning. nih.gov These computational tools are particularly valuable for navigating the vast chemical space of heterocyclic compounds like benzoxazepines to identify novel candidates with desired properties. nih.govproquest.com

ML models, especially quantitative structure-activity relationship (QSAR) models, are used to predict the biological activity of novel compounds before they are synthesized, saving significant time and resources. nih.govresearchgate.net By training algorithms on large datasets of known molecules and their activities, researchers can build predictive models that guide the rational design of new benzoxazepine derivatives. nih.gov This data-driven approach helps prioritize which molecules to synthesize and test. astrazeneca.com

In the realm of synthesis, AI is being applied to retrosynthesis, the process of breaking down a target molecule into simpler, commercially available precursors. nih.govchemrxiv.org For complex heterocyclic scaffolds, where synthetic accessibility can be a major challenge, retrosynthetic prediction models can suggest viable synthetic routes. nih.gov Transfer learning techniques are being employed to improve the performance of these models for less common reactions, such as those involved in forming specific heterocyclic rings. nih.govchemrxiv.org

Furthermore, generative AI models can design entirely new molecules (de novo design) that are optimized for specific properties, such as binding to a biological target. nih.govmdpi.com These models can generate novel benzoxazepine structures that chemists can then synthesize, accelerating the discovery of new therapeutic agents. nih.gov

Table 3: AI and Machine Learning Applications in Benzoxazepine Chemistry

| Application Area | AI/ML Technique | Objective | Reference |

|---|---|---|---|

| Drug Design | Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of new derivatives. | nih.govresearchgate.net |

| Drug Design | Deep Learning, Generative Adversarial Networks (GANs) | De novo design of novel molecules with optimized properties. | nih.govmdpi.com |

| Synthesis Planning | Retrosynthesis Prediction Models | Propose efficient synthetic routes to target compounds. | nih.gov |

| Property Prediction | Graph Neural Networks, Transfer Learning | Predict physicochemical and ADMET properties of virtual compounds. | astrazeneca.commdpi.com |

Exploration of New Chemical Reactivity and Transformations

Understanding the intrinsic reactivity of the benzoxazepine core is essential for developing new derivatives and expanding the chemical space accessible from this scaffold. Research in this area focuses on transformations such as ring expansions, ring contractions, and functionalization at various positions of the heterocyclic system.

A notable transformation is the ring expansion of benzoxazinones to form novel 1,3-benzoxazepine derivatives. clockss.org This reaction demonstrates how a six-membered ring can be chemically manipulated to construct the seven-membered benzoxazepine system. The study of such rearrangements provides valuable insights into the stability and reactivity of these heterocyclic systems.

Further transformations of synthesized benzoxazepines showcase their utility as synthetic intermediates. For example, chiral 1,4-benzoxazepines have been subjected to N-debenzylation and conversion of a hydroxyl group into other functionalities like tosylates and azides. acs.org These transformations allow for the diversification of the initial scaffold, enabling the synthesis of a library of related compounds for structure-activity relationship studies. The development of novel cycloaddition reactions has also led to the creation of new tricyclic ring systems, such as the researchgate.netnih.govnih.gov-Triazolo[3,2-d] nih.govnih.govbenzoxazepine skeleton, via ring enlargement of intermediates. tandfonline.com

Contribution to Fundamental Understanding of Heterocyclic Chemistry

Research into the 1,4-Methano-2,3-benzoxazepine scaffold and related benzoxazepine derivatives contributes significantly to the broader field of heterocyclic chemistry. As seven-membered heterocycles, benzoxazepines are less explored than their five- and six-membered counterparts, and their study presents unique challenges and opportunities. cdnsciencepub.com

The development of synthetic methods for these systems, particularly those involving enzymatic cascades or asymmetric catalysis, pushes the boundaries of modern synthetic organic chemistry. nih.govacs.org These methodologies often have broader applications for the synthesis of other complex heterocyclic structures.

Furthermore, the detailed spectroscopic analysis required to characterize these complex, often non-planar, molecules enhances our understanding of structure-property relationships in seven-membered rings. The exploration of their chemical reactivity provides fundamental knowledge about reaction mechanisms, such as intramolecular cyclizations and ring rearrangements, which are core concepts in organic chemistry. rsc.orgclockss.org Ultimately, the study of benzoxazepines serves as a valuable platform for developing and testing new theories and methodologies in synthesis, catalysis, and physical organic chemistry, thereby enriching the entire field of heterocyclic chemistry. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.